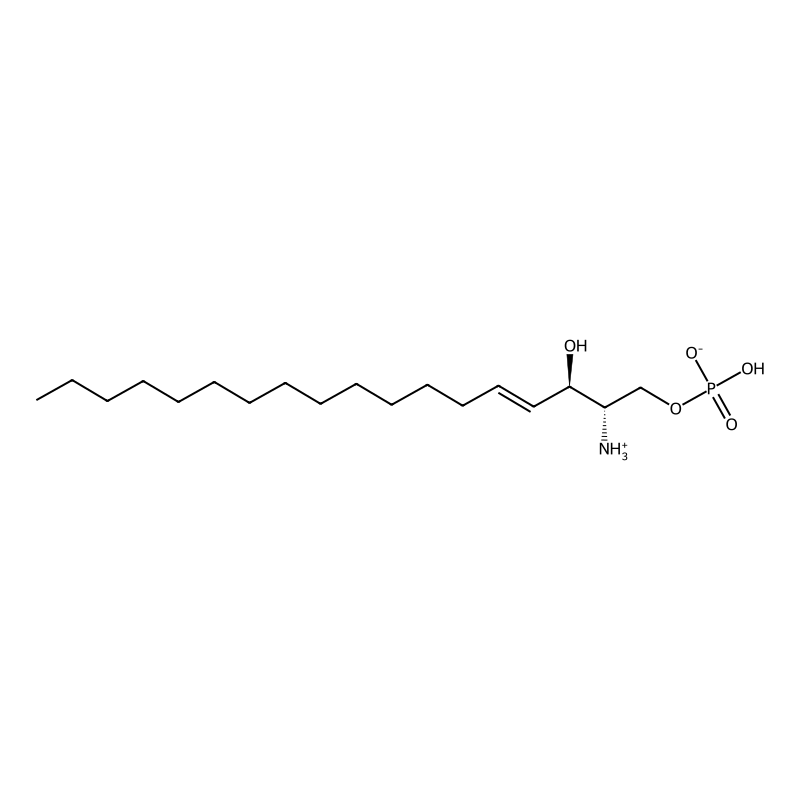

Sphingosine 1-Phosphate

Content Navigation

Sphingosine 1-Phosphate (S1P) is the endogenous S1PR ligand, essential for studying natural receptor recycling. This high-purity standard eliminates variability from FTY720-P (irreversible degradation) or dhS1P (opposing bioactivity).

- Enables accurate S1PR1-5 internalization/recycling investigations.

- Distinct from FTY720-P: preserves natural resensitization.

- Positive control for HTS and lead optimization of S1PR modulators.

- Full characterization data ensures batch consistency.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Sphingosine 1-Phosphate (S1P) is a critical bioactive lysophospholipid that regulates diverse cellular processes, including proliferation, motility, and survival, by acting as the endogenous ligand for a family of five G-protein coupled receptors (S1PR1-5). It is generated by the phosphorylation of sphingosine via sphingosine kinases (SphK1 and SphK2). Due to its central role in cell signaling, procuring a well-defined, high-purity S1P standard (CAS 26993-30-6) is essential for achieving reproducible results in studies targeting these pathways, particularly in immunology, oncology, and neuroscience.

Research Fit

References

- [1] Spiegel, S., & Milstein, S. (2002). Sphingosine 1-phosphate, a key signaling molecule. Journal of Biological Chemistry, 277(29), 25851-25854.

- [2] Saba, J. D. (2004). Sphingosine-1-phosphate in the development and treatment of cancer. Cancer letters, 206(2), 11-20.

- [3] Maceyka M, Harikumar KB, Milstien S, et al. Sphingosine-1-phosphate signaling and its role in disease. Trends Cell Biol. 2012;22(1):50-60.

Substituting Sphingosine 1-Phosphate with its structural or functional analogs is unreliable for precise research. Synthetic modulators like FTY720-P, for instance, induce irreversible internalization and degradation of S1P1 receptors, a stark contrast to the natural recycling process initiated by S1P. Similarly, the endogenous analog Dihydro-S1P (dhS1P), which lacks a C4-5 double bond, exhibits opposing effects on key signaling pathways, such as TGF-β/Smad signaling, where it is inhibitory while S1P is stimulatory. Attempting in-house synthesis from the precursor sphingosine introduces significant variability and the risk of generating bioactive byproducts, compromising experimental reproducibility compared to using a purified, characterized S1P standard.

Substitution Risk

References

- [1] Mandala, S., Hajdu, R., Bergstrom, J., et al. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.

- [2] Brinkmann, V., Davis, M. D., Heise, C. E., et al. (2010). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. The Journal of biological chemistry, 285(15), 11513-11517.

- [3] Xin, C., Ren, S., Eberlin, L. S., et al. (2009). Opposite effects of dihydrosphingosine 1-phosphate and sphingosine 1-phosphate on transforming growth factor-β/Smad signaling are mediated through the PTEN/PPM1A-dependent pathway. Journal of Biological Chemistry, 284(43), 29753-29762.

- [4] Gandy, K. A., & Obeid, L. M. (2013). Targeting the sphingosine-1-phosphate-degrading enzyme, sphingosine-1-phosphate lyase, in cancer. Expert opinion on therapeutic targets, 17(6), 695-707.

- [5] Gerrard, S. E., Riddy, D. M., & Sexton, P. M. (2014). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British journal of pharmacology, 171(24), 5644–5657.

- [6] Choi, J., & Chun, J. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. Proceedings of the National Academy of Sciences, 108(2), 754-759.

- [7] Long, J. S., Edwards, J., & Pyne, S. (2010). Dihydrosphingosine 1-phosphate is a novel potent agonist of S1P3 and S1P5 G-protein-coupled receptors. British journal of pharmacology, 159(5), 1023–1031.

Receptor Recycling vs. Irreversible Degradation

Unlike the synthetic modulator FTY720-P, which acts as a functional antagonist by causing irreversible internalization and proteasomal degradation of the S1P1 receptor, the endogenous ligand S1P facilitates receptor recycling back to the plasma membrane. This fundamental difference in post-activation receptor trafficking means S1P allows for the study of physiological, transient signaling, whereas FTY720-P induces a sustained, non-physiological receptor downregulation.

| Evidence Dimension | S1P1 Receptor Trafficking Post-Activation |

| Target Compound Data | Internalized receptors recycle back to the plasma membrane within hours. |

| Comparator Or Baseline | FTY720-P: Induces irreversible internalization and proteasomal degradation of the S1P1 receptor. |

| Quantified Difference | Qualitative difference between receptor recycling (S1P) and permanent degradation (FTY720-P). |

| Conditions | Studies in various cell lines, including CHO cells and primary astrocytes, expressing S1P1 receptors. |

Procuring S1P is required for experiments designed to model endogenous receptor signaling dynamics, which are not replicated by synthetic functional antagonists like FTY720-P.

Opposing Fibrotic Signaling vs. Dihydro-S1P

S1P and its close structural analog, Dihydro-S1P (dhS1P), exert opposing biological effects on critical signaling pathways. In studies of fibrosis, S1P promotes the expression of TIMP-1, inhibiting extracellular matrix (ECM) degradation and thus promoting fibrosis. In direct contrast, dhS1P stimulates the production of matrix metalloproteinase 1 (MMP1), which actively degrades the ECM. This functional antagonism demonstrates that the C4-5 double bond, absent in dhS1P, is critical for determining downstream signaling outcomes.

| Evidence Dimension | Effect on Extracellular Matrix (ECM) Regulation |

| Target Compound Data | Promotes expression of TIMP-1, leading to inhibition of ECM degradation (pro-fibrotic). |

| Comparator Or Baseline | Dihydro-S1P (dhS1P): Stimulates generation of MMP1, leading to promotion of ECM degradation (anti-fibrotic). |

| Quantified Difference | Qualitative opposing biological functions on a key pathological process. |

| Conditions | Cell-based assays studying TGF-β induced signaling in fibroblasts. |

For research into fibrosis or ECM remodeling, S1P and dhS1P are not interchangeable; selecting S1P is necessary to specifically investigate its pro-fibrotic signaling axis.

Differential Metabolic Stability by Carrier Proteins

S1P is the natural substrate for S1P lyase (SPL), the enzyme that irreversibly degrades S1P, thus controlling its available pools for signaling. While both S1P and dhS1P are substrates for SPL, some studies indicate that carrier proteins like apolipoprotein M (apoM) can protect S1P from degradation by SPL but have no effect on the degradation kinetics of dhS1P. This differential protection mechanism highlights a key metabolic control point unique to S1P, influencing its bioavailability and signaling duration in complex biological fluids.

| Evidence Dimension | Enzymatic Degradation by S1P Lyase (SPL) |

| Target Compound Data | Irreversibly degraded by SPL, but this degradation can be retarded by carrier proteins like apoM. |

| Comparator Or Baseline | Dihydro-S1P (dhS1P): Also degraded by SPL, but its degradation kinetics are unaffected by apoM. |

| Quantified Difference | Qualitative difference in metabolic regulation by carrier proteins. |

| Conditions | In vitro enzymatic assays and analysis in plasma/HDL fractions from wild-type vs. apoM knockout mice. |

To accurately study the regulation of S1P levels and signaling persistence, especially in plasma or serum-containing models, using S1P itself is essential as its stability profile is distinct from that of its analogs.

Modeling Physiological GPCR Desensitization

Use S1P to investigate the natural cycle of S1P receptor activation, internalization, and recycling. This is critical for studies on receptor desensitization and resensitization, where synthetic analogs like FTY720-P would provide misleading results due to their induction of permanent receptor degradation.

Elucidating Pro-Fibrotic Mechanisms

When the research goal is to specifically elucidate the pro-fibrotic signaling cascade mediated by endogenous S1P, this compound is the correct choice. Its demonstrated ability to promote TIMP-1 expression stands in direct contrast to the anti-fibrotic actions of its analog dhS1P, making it the specific tool to probe this pathway.

Studying Bioavailability and Metabolic Regulation

For experiments examining how carrier proteins and degradative enzymes like S1P lyase regulate signaling lipid levels, procuring S1P is necessary. Its unique metabolic stability profile, which is differentially modulated by plasma components compared to analogs like dhS1P, is central to these investigations.

S1PR Modulator Screening Baseline Control

In high-throughput screening or lead optimization for novel S1PR modulators, S1P serves as the essential positive control. It provides the benchmark for endogenous agonist activity, against which the potency, efficacy, and unique pharmacological properties (e.g., functional antagonism, biased agonism) of test compounds are measured.

Application Fit Matrix

References

- [1] Gerrard, S. E., Riddy, D. M., & Sexton, P. M. (2014). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British journal of pharmacology, 171(24), 5644–5657.

- [2] Kiguchi, K., Kobayashi, Y., & Igarashi, Y. (2017). The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. Frontiers in Pharmacology, 10, 142.

- [3] Arishita, S., Takeda, K., & Kobayashi, N. (2019). Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate. Journal of lipid research, 60(1), 101-110.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types